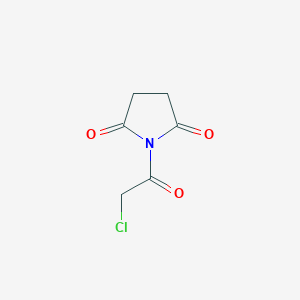

N-Chloroacetylsuccinimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroacetyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c7-3-6(11)8-4(9)1-2-5(8)10/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNOBCAJHPSWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610761 | |

| Record name | 1-(Chloroacetyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38766-10-8 | |

| Record name | 1-(Chloroacetyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38766-10-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of N Substituted Succinimide Reagents in Contemporary Organic Synthesis

N-substituted succinimides are a class of organic compounds characterized by a succinimide (B58015) ring where the nitrogen atom is attached to a substituent group. These compounds are valuable precursors and reagents in a wide array of organic transformations.

N-substituted succinimides serve as building blocks for the synthesis of various heterocyclic compounds and are found in the core structure of many biologically active molecules. ijcps.org Their applications span across medicinal chemistry, materials science, and polymer chemistry. ijcps.orginnovareacademics.in For instance, they are precursors to hydroxamic acids, a class of compounds known for their biological activities, including as histone deacetylase inhibitors. mdpi.com

The synthesis of N-substituted succinimides can be achieved through several methods, often involving the reaction of succinic anhydride (B1165640) with a primary amine or amine derivative. ijcps.orgmdpi.com These methods can be carried out under various conditions, including conventional heating and microwave irradiation, and some "green" chemistry approaches utilize environmentally friendly solvents and catalysts. ijcps.orginnovareacademics.in

A significant aspect of N-substituted succinimide chemistry is their use as electrophilic reagents. For example, N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely used as halogenating agents in organic synthesis. researchgate.netresearchgate.net Similarly, N-(aryl/alkylsulfenyl)succinimides are employed as electrophilic sulfenylating agents for the formation of carbon-sulfur bonds, which are crucial in many pharmaceutical and materials science applications. nih.gov

Evolution of Chloroacetyl Based Reagents for Selective Bioconjugation and Chemical Modification

Established Synthetic Pathways for N--Chloroacetylsuccinimide Preparation

The primary and most direct method for the preparation of this compound is through the N-acylation of succinimide (B58015). This reaction involves treating succinimide with a suitable chloroacetylating agent, typically chloroacetyl chloride. This general approach is a well-established method for producing N-acyl succinimides. epa.govnsf.gov

The reaction is generally carried out in an appropriate organic solvent. A base is typically required to act as a proton scavenger for the hydrogen chloride byproduct that is formed during the reaction. Common bases used for this purpose include tertiary amines, such as triethylamine (B128534). acs.org The selection of the solvent and base is crucial for achieving a good reaction rate and yield. Dichloromethane is a commonly employed solvent for such acylations. acs.org

A typical procedure involves dissolving succinimide in the chosen solvent, followed by the addition of a base like triethylamine. acs.org The mixture is often cooled to a low temperature, for instance, 0 °C, to control the exothermic nature of the acylation reaction. ambeed.com Chloroacetyl chloride is then added, usually in a dropwise manner, to maintain control over the reaction rate and temperature. ambeed.com The reaction mixture is stirred for a period sufficient to ensure complete conversion. Following the reaction, a work-up procedure is necessary to isolate and purify the this compound product. This typically involves washing the reaction mixture to remove the hydrochloride salt of the base and any excess reagents, followed by drying and removal of the solvent.

An alternative approach for the synthesis of N-acyl succinimides involves the direct coupling of a carboxylic acid with succinimide using a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). acs.org While this method avoids the use of an acyl chloride, it is a viable pathway for forming the N-acyl bond. acs.org

Table 1: General Parameters for the Synthesis of N-Acyl Succinimides via Acylation

| Parameter | Details | Source(s) |

| Starting Material | Succinimide | epa.gov, nsf.gov, acs.org |

| Acylating Agent | Chloroacetyl Chloride | nsf.gov, acs.org |

| Solvent | Dichloromethane | acs.org |

| Base | Triethylamine | acs.org |

| Catalyst | 4-Dimethylaminopyridine (DMAP) (optional) | acs.org |

| Temperature | Low temperature (e.g., 0 °C) to room temperature | acs.org, ambeed.com |

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of this compound focuses on maximizing the product yield and ensuring high purity by carefully controlling various reaction parameters. The complexity of organic synthesis often requires a multi-variable approach to find the best possible conditions. rsc.org

Reaction Conditions:

Temperature: The reaction temperature is a critical parameter. While initial addition of the acyl chloride is often performed at low temperatures (e.g., 0 °C) to manage the exothermicity, the reaction may then be allowed to proceed at room temperature. acs.orgambeed.com Optimization may involve studying a range of temperatures to find the ideal balance between reaction rate and the formation of potential by-products.

Reaction Time: The duration of the reaction must be sufficient for completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time, preventing unnecessarily long reaction times which could lead to product degradation or side reactions. rsc.org

Stoichiometry: The molar ratios of the reactants (succinimide, chloroacetyl chloride, and base) are key. Using a slight excess of the acylating agent or the base can drive the reaction to completion, but a large excess can complicate the purification process. Systematic variation of these ratios is a common optimization strategy.

Reagents and Solvents:

Base Selection: Triethylamine is a common choice, but other non-nucleophilic organic or inorganic bases could be explored. acs.org The strength and steric properties of the base can influence the reaction's efficiency.

Catalyst: While not always necessary, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the acylation reaction, particularly when less reactive acylating agents are used. acs.org Optimization would involve evaluating the effect of the catalyst loading on the reaction rate and yield.

Purification:

Work-up Procedure: The post-reaction work-up is crucial for purity. This includes aqueous washes to remove water-soluble impurities like the triethylamine hydrochloride salt. The pH of the wash water may be adjusted to optimize the removal of acidic or basic impurities.

Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent for recrystallization is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

Chromatography: For very high purity requirements, column chromatography can be employed to separate the desired product from any remaining impurities. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system) would need to be optimized.

Modern approaches to reaction optimization increasingly utilize high-throughput screening and machine learning algorithms to explore a wide range of variables simultaneously, leading to more efficient discovery of optimal conditions. rsc.orgrsc.org

Table 2: Parameters for Optimization of N-Acylation Reactions

| Parameter | Strategy for Optimization | Desired Outcome | Source(s) |

| Temperature | Varying the reaction temperature profile (e.g., -10 °C to 40 °C). | Maximize yield, minimize by-product formation. | acs.org, thieme-connect.com |

| Solvent | Screening a range of aprotic solvents (e.g., Dichloromethane, THF, Toluene, Acetonitrile). | Improve reactant solubility and reaction rate. | acs.org |

| Base | Testing different organic bases (e.g., Triethylamine, Diisopropylethylamine) or inorganic bases. | Efficiently scavenge HCl without causing side reactions. | acs.org |

| Reactant Ratio | Systematically varying the molar equivalents of succinimide, chloroacetyl chloride, and base. | Drive reaction to completion and minimize unreacted starting materials. | rsc.org |

| Purification Method | Comparing recrystallization from different solvents versus column chromatography. | Achieve highest possible purity with minimal product loss. | acs.org |

Applications in Peptide and Protein Chemical Biology

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, where a peptide chain is incrementally built on an insoluble resin support. bachem.com The process involves repeated cycles of deprotection of the N-terminal amino group followed by the coupling of the next protected amino acid in the sequence. bachem.comgoogle.compeptide.com

In SPPS, not all peptide chains on the resin may react completely during a coupling step. These unreacted amino groups of the so-called "failure sequences" must be blocked or "capped" to prevent them from reacting in subsequent cycles, which would otherwise lead to the formation of deletion peptide impurities. peptide.com While acetic anhydride (B1165640) is a common capping agent, reagents like N-Chloroacetylsuccinimide offer a dual purpose. google.compeptide.com

The primary function in this context is the introduction of the chloroacetyl group, a stable and reactive moiety, onto the free N-terminal amine of the fully assembled peptide. This is typically achieved after the final amino acid has been coupled and its N-terminal protecting group (e.g., Fmoc) has been removed. The reaction of the peptide-resin with this compound, or the more reactive 2-chloroacetyl chloride, effectively caps (B75204) the N-terminus. researchgate.net This chloroacetylation serves not only as a capping step but also as a functionalization, preparing the peptide for further modifications. google.com

The chloroacetyl group introduced by this compound is a potent electrophile. The carbon atom bearing the chlorine is susceptible to nucleophilic attack, making the N-chloroacetylated peptide a valuable intermediate for site-selective modifications. researchgate.net By installing this group specifically at the N-terminus during SPPS, researchers create a unique reactive handle on the peptide. researchgate.net

This electrophilic site can be targeted by various nucleophiles, but its most prominent application is in intramolecular reactions with a nucleophilic side chain within the same peptide sequence. This strategy is particularly powerful for creating cyclic structures, where the chloroacetyl group serves as the key electrophilic partner in a ring-closing reaction. researchgate.netresearchgate.net

Intramolecular Cyclization for Conformational Constraint

Cyclic peptides often exhibit superior biological properties compared to their linear counterparts, including increased stability against enzymatic degradation, enhanced receptor binding affinity, and improved membrane permeability. nih.govmdpi.commdpi.com The conformational constraint imposed by cyclization can lock the peptide into a bioactive conformation. nih.gov

A robust and widely used method for peptide cyclization involves the reaction between an N-terminal chloroacetyl group and the thiol side chain of a cysteine residue incorporated within the peptide sequence. researchgate.netrsc.org This reaction is a bimolecular nucleophilic substitution (SN2) where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride ion. The result is the formation of a stable thioether bond, which serves as a covalent bridge to cyclize the peptide. researchgate.netresearchgate.net

This on-resin cyclization is typically performed under basic conditions, using a base such as N,N-diisopropylethylamine (DIPEA) to deprotonate the cysteine thiol, thereby increasing its nucleophilicity and facilitating the intramolecular reaction. mdpi.com The chemoselectivity of the thiol-chloroacetyl reaction allows for cyclization to proceed efficiently in the presence of other nucleophilic side chains. researchgate.net

| Reagent/Functional Group | Role | Reacting Partner | Bond Formed |

| N-Chloroacetyl Group | Electrophile | Cysteine Thiol | Thioether |

| Cysteine Thiol | Nucleophile | N-Chloroacetyl Group | Thioether |

The thioether linkage formed via chloroacetyl-thiol reactivity is metabolically stable, making it an ideal strategy for creating robust cyclic peptide analogues for therapeutic and research applications. researchgate.net This method has been successfully employed to synthesize a wide range of cyclic peptides. researchgate.netnih.gov The process generally involves:

Standard Fmoc-based SPPS to assemble the linear peptide sequence, including a strategically placed cysteine residue. researchgate.net

After removal of the final N-terminal Fmoc group, the free amine is acylated using a chloroacetylating agent. researchgate.netresearchgate.net

On-resin cyclization is induced, often under basic conditions, to promote the intramolecular reaction between the N-terminal chloroacetyl group and the cysteine thiol. rsc.org

Finally, the cyclic peptide is cleaved from the resin support, and side-chain protecting groups are removed using a strong acid cocktail, such as one containing trifluoroacetic acid (TFA). google.com

This strategy provides an efficient route to macrocyclic peptides that are conformationally constrained and often possess enhanced biological activity and stability. researchgate.netrsc.org

Engineering of Biologically Active Peptide Structures

The chemical modifications enabled by this compound are a powerful tool for engineering peptides with tailored biological functions. nih.govnih.gov Bioactive peptides, which can act as hormones, neurotransmitters, or antimicrobial agents, often suffer from limitations such as poor stability and low bioavailability. nih.govsemanticscholar.org

By introducing an N-terminal chloroacetyl group and subsequently forming a thioether-based cyclic structure, peptides can be engineered to overcome these drawbacks. researchgate.netnih.gov Macrocyclization is a design principle found in many natural products and is known to enhance metabolic stability and, in some cases, cell permeability. researchgate.net The resulting constrained conformation can lead to higher binding affinity for biological targets. mdpi.comnih.gov For instance, this approach has been used to develop selective modulators of protein-protein interactions and to improve the efficacy of peptide antibiotics. researchgate.net The ability to create stable, conformationally defined peptide structures through chloroacetyl-mediated cyclization is thus a key strategy in the discovery and development of novel peptide-based therapeutics. nih.govmdpi.com

Mechanistic Insights into Reactions Involving N Chloroacetylsuccinimide

Electrophilic Nature of the Chloroacetyl Moiety

The reactivity of N-Chloroacetylsuccinimide in conjugation reactions is fundamentally governed by the electrophilic character of its chloroacetyl group. An electrophile is a chemical species that is attracted to electrons and accepts an electron pair to form a new covalent bond. stackexchange.com The chloroacetyl moiety, -C(O)CH₂Cl, possesses a highly electrophilic carbon center due to the cumulative electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.

The succinimide (B58015) ring, bonded to the chloroacetyl group through a nitrogen atom, further enhances this electrophilicity. The succinimide group acts as an electron-withdrawing entity, a property attributed to its rigid five-membered ring containing two carbonyl groups. researchgate.net This inductive effect draws electron density away from the chloroacetyl carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack. This activation of the carbonyl group is a key factor in the utility of N-substituted succinimides in bioconjugation and organic synthesis.

The presence of the chlorine atom on the α-carbon to the carbonyl group also plays a crucial role. Chlorine is an electronegative atom that inductively withdraws electron density, further polarizing the C-Cl bond and making the carbon atom a prime target for nucleophiles. Most chemical reactions involving α-haloamides occur at this crucial α-carbon site. nih.gov The combination of the activated carbonyl group and the reactive α-chloro position renders the chloroacetyl moiety a potent electrophile, capable of reacting with a variety of nucleophiles.

Reactivity Profile in Amine and Thiol Conjugation Reactions

This compound is a valuable reagent for the selective modification of biomolecules, primarily through its reaction with the nucleophilic side chains of amino acid residues, particularly amines (from lysine) and thiols (from cysteine). The rates and selectivity of these conjugation reactions are influenced by several factors, including the intrinsic nucleophilicity of the reacting group, steric hindrance, and the reaction conditions such as pH.

Generally, thiols are more potent nucleophiles than amines under physiological conditions. nih.gov The reactivity of cysteine and lysine (B10760008) residues is highly dependent on the pKa of their respective side chains and the pH of the medium. The thiol group of cysteine has a lower pKa (typically around 8.5) compared to the ε-amino group of lysine (around 10.5). nih.govraineslab.com At neutral pH, a significant fraction of cysteine residues exists in the more nucleophilic thiolate form (S⁻), whereas the majority of lysine residues are in the protonated, non-nucleophilic ammonium (B1175870) form (NH₃⁺). mdpi.com This difference in nucleophile availability often leads to a kinetic preference for the reaction of electrophiles with thiols over amines. nih.gov

Studies on the reactivity of chloroacetamides with thiols have shown that the reaction proceeds via a concerted Sₙ2 mechanism. nih.gov The rate of this reaction is dependent on the pKa of the thiol, with a higher pKa generally leading to a more nucleophilic thiolate and a faster reaction rate. nih.gov The following table presents kinetic data for the reaction of N-phenylchloroacetamide, a structurally related compound, with various thiols, illustrating the influence of the thiol's electronic properties on reactivity.

| Thiol Nucleophile | pKa | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 2-Mercaptoethanol | 9.6 | 0.15 |

| L-Cysteine | 8.3 | 0.45 |

| N-Acetyl-L-cysteine | 9.5 | 0.18 |

| Glutathione | 8.8 | 0.33 |

This data is representative of the reactivity of chloroacetamides with thiols and is adapted from a study on N-phenylchloroacetamide. nih.gov The specific rates for this compound may vary.

Influence of the Succinimide Nucleofuge on Reaction Pathways

In the context of nucleophilic acyl substitution reactions, the succinimide moiety in this compound functions as a nucleofuge, or leaving group. The stability of the leaving group is a critical factor that influences the reaction rate. Good leaving groups are typically weak bases. libretexts.org The N-hydroxysuccinimide anion, the leaving group from N-hydroxysuccinimide esters, is a relatively good leaving group because its negative charge is stabilized by the electron-withdrawing nitrogen atom. stackexchange.com Similarly, in the reactions of this compound at the carbonyl carbon, the succinimide anion would be the leaving group.

However, a significant and often overlooked aspect of using succinimide-based reagents in bioconjugation is the potential for the succinimide ring itself to undergo side reactions. nih.gov When this compound reacts with a thiol to form a thioether linkage, the resulting product contains a succinimide-thioether moiety. This succinimide ring is not always stable and can undergo hydrolysis, especially at higher pH and temperatures. researchgate.netnih.gov This ring-opening reaction converts the succinimide to a succinic acid derivative, which can alter the properties and stability of the resulting conjugate. researchgate.net

Furthermore, research on thio-NHS esters has revealed that the succinimide ring can be "non-innocent," meaning it can directly participate in the reaction. nih.gov Amine nucleophiles can attack the imidic acyl moieties within the succinimide ring, leading to ring-opening and the formation of N-succinamide derivatives. nih.gov This represents an alternative reaction pathway that competes with the desired conjugation at the chloroacetyl group. The extent of this side reaction is dependent on the specific nucleophile and the reaction conditions. nih.gov The potential for these side reactions highlights the importance of carefully controlling the reaction conditions and characterizing the final conjugate to ensure the desired product has been formed.

Role in Enzymology and Biomedical Research Tools

Development of Stable Cyclic Peptide Probes for 2-Oxoglutarate-Dependent Oxygenases

2-oxoglutarate-dependent oxygenases are a large family of enzymes that catalyze a wide range of hydroxylation and demethylation reactions, playing crucial roles in processes from collagen biosynthesis to epigenetic regulation. Studying these enzymes requires stable substrate mimics that can resist the reducing environment of the cell and are not prone to disulfide shuffling, a common issue with native peptide substrates.

N-Chloroacetylsuccinimide is used to synthesize these stable probes. The process involves standard solid-phase peptide synthesis to create a linear peptide containing a cysteine residue. Following synthesis, the N-terminal amine is acylated using this compound to attach the chloroacetyl group. Subsequent cleavage from the resin and deprotection allows the chloroacetyl group to react with the cysteine's thiol group, forming a stable thioether bridge and a cyclic peptide probe. These probes are more robust than their disulfide-containing counterparts, making them ideal for in vitro assays.

Kinetic and Structural Elucidation of Enzyme-Substrate Interactions

The stable cyclic peptides synthesized using this compound are powerful tools for detailed kinetic and structural studies of enzyme mechanisms.

Aspartate/Asparagine-β-Hydroxylase (AspH) is a 2-oxoglutarate-dependent oxygenase that hydroxylates specific residues within Epidermal Growth Factor-like Domains (EGFDs). AspH is often overexpressed in cancer cells and is linked to increased cell motility and a poorer clinical prognosis. rsc.org The development of AspH inhibitors is therefore a significant therapeutic goal.

To achieve this, researchers need reliable assays to screen for potential inhibitors. Thioether-bridged cyclic peptides, created via N-chloroacetylation, serve as stable mimics of the natural AspH substrates. nih.gov These synthetic substrates allow for the development of robust, high-throughput screening assays, often using mass spectrometry to monitor the hydroxylation reaction. rsc.orgnih.gov By using these stable mimics, researchers can accurately determine the kinetic parameters of AspH, such as its affinity for its substrate and co-substrates like oxygen, and effectively test the potency of small-molecule inhibitors. nih.gov

Table 1: Application of Thioether-Modified Substrates in AspH Research

| Research Area | Application of Thioether Probes | Key Findings |

|---|---|---|

| High-Throughput Screening | Serve as stable substrates in mass spectrometry-based assays for inhibitor discovery. | Identification of potent small-molecule inhibitors of AspH. nih.gov |

| Kinetic Analysis | Enable determination of enzyme kinetic parameters (Km, kcat) under various conditions. | Revealed AspH has a relatively high Km for oxygen, suggesting its activity may be regulated by oxygen availability. |

| Structural Studies | Used as substrate mimics to co-crystallize with AspH for structural elucidation. | Showed that AspH recognizes a specific, non-canonical disulfide pattern in its substrates. |

This table is based on data from multiple research findings.

Epidermal Growth Factor-like Domains are common protein modules characterized by a specific pattern of six cysteine residues that form three disulfide bonds. nih.gov These bonds are crucial for the correct folding and function of the protein. nih.gov Structural studies of AspH in complex with its substrate revealed a surprising finding: the enzyme preferentially binds to and hydroxylates EGFDs that have a non-canonical disulfide pattern (Cys1-2, Cys3-4, Cys5-6), which is different from the typical pattern observed in most mature proteins.

This discovery was heavily reliant on the use of synthetic peptide mimics. Creating peptides with specific, defined disulfide bonds is chemically challenging. The use of this compound to generate thioether bridges provides a solution. By placing cysteine residues at positions corresponding to the desired non-canonical pattern and then inducing cyclization via the N-terminal chloroacetyl group, researchers can create stable mimics of this specific structural isomer. These mimics were essential in confirming the substrate specificity of AspH and in solving the crystal structure of the enzyme-substrate complex.

Implications for Understanding Post-Translational Modifications and Disease Biology

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which dramatically expand the functional diversity of the proteome. nih.govntu.edu.sg PTMs like hydroxylation, glycosylation, and succinylation are critical for regulating protein structure, localization, and activity. nih.govgsartor.org Dysregulation of PTMs is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. ntu.edu.sgnih.gov

The study of AspH-catalyzed hydroxylation, a key PTM, provides a clear example of this link. The overexpression of AspH and the subsequent hyper-hydroxylation of its target proteins are associated with cancer progression. rsc.orgnih.gov The molecular tools created using this compound are therefore vital for dissecting these disease mechanisms. By enabling the detailed study of enzymes like AspH, these probes help to:

Identify disease biomarkers: The specific hydroxylated forms of proteins could serve as biomarkers for cancer diagnosis or prognosis.

Develop targeted therapies: Understanding the precise mechanism of AspH allows for the rational design of selective inhibitors that could block its pro-cancerous activity.

Unravel complex biological pathways: Investigating the role of specific PTMs helps to build a more complete picture of the cellular signaling networks that are disrupted in disease states. ntu.edu.sg

Q & A

Q. What are the recommended protocols for synthesizing NCS with high purity, and how can side reactions be minimized?

NCS is typically synthesized via chlorination of succinimide using chlorine gas or hypochlorous acid in acidic media. To ensure high purity, recrystallization from non-polar solvents (e.g., CCl₄) is recommended. Side reactions, such as over-chlorination, can be minimized by controlling reaction stoichiometry (1:1 molar ratio of succinimide to chlorinating agent) and maintaining temperatures below 25°C . Purity should be verified using melting point analysis (reported range: 150–152°C) and NMR spectroscopy (δ ~2.8 ppm for succinimide protons) .

Q. What safety measures are critical when handling NCS in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management: Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

- Storage: Keep in airtight containers away from reducing agents and moisture to prevent decomposition .

Q. Which analytical techniques are most effective for characterizing NCS and its reaction intermediates?

- NMR Spectroscopy: To confirm structural integrity (e.g., absence of unreacted succinimide).

- HPLC: For quantifying purity in solution-phase reactions .

- Thermogravimetric Analysis (TGA): To assess thermal stability, as NCS decomposes above 160°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for NCS-mediated chlorosulfonation of S-alkylisothiourea salts?

Optimal yields (≥85%) are achieved using:

- Solvent: Dichloromethane (DCM) at 0–5°C to stabilize reactive intermediates.

- Catalyst: Tetrabutylammonium chloride (TBAC) to enhance electrophilic chlorination.

- Stoichiometry: 1.2 equivalents of NCS to ensure complete conversion without side-product formation . Kinetic studies suggest a second-order dependence on NCS concentration, requiring precise stoichiometric control .

Q. How should researchers address contradictions in reported thermochemical data for NCS?

Discrepancies in enthalpy of formation (ΔfH°) values (e.g., solid vs. solution-phase data) can arise from differences in calorimetric methods. Researchers should:

- Cross-validate data using multiple sources (e.g., NIST Chemistry WebBook vs. primary literature) .

- Replicate measurements under controlled conditions (e.g., bomb calorimetry for solid-phase ΔfH°) .

- Report experimental uncertainties (e.g., ±2 kJ/mol for combustion calorimetry) to contextualize discrepancies .

Q. What computational modeling approaches are suitable for predicting NCS reactivity in novel substrates?

- Density Functional Theory (DFT): To model transition states in electrophilic chlorination reactions, focusing on frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, particularly in polar aprotic solvents like DCM .

- QSPR Models: Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates for predictive optimization .

Q. What strategies mitigate environmental risks during large-scale NCS usage?

- Waste Neutralization: Treat aqueous waste with 10% sodium thiosulfate to reduce chlorine byproducts .

- Emission Control: Use scrubbers to capture volatile chlorinated compounds .

- Biodegradability Studies: Prioritize substrates that yield non-persistent metabolites (e.g., succinimide derivatives) .

Q. How does NCS stability vary under different pH and temperature conditions?

- Acidic Conditions (pH < 3): Rapid hydrolysis to succinimide and hypochlorous acid.

- Neutral/alkaline Conditions (pH 7–10): Stable for >24 hours at 25°C but decomposes above 40°C .

- Solid-State Stability: Store at –20°C in desiccators to prevent moisture-induced degradation .

Methodological Guidance

- Experimental Design: Use factorial design to evaluate interactions between variables (e.g., temperature, solvent, catalyst) .

- Data Interpretation: Apply statistical tools (e.g., ANOVA) to distinguish signal from noise in kinetic studies .

- Contradiction Analysis: Triangulate conflicting data by repeating experiments under standardized conditions and consulting peer-reviewed databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.